molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6

d[Leu4,Lys8]-VP

Cat. No.: B561572
CAS No.: 42061-33-6
M. Wt: 1026.2 g/mol
InChI Key: QGZMLGLFLYCDQT-PEAOEFARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D[Leu4,Lys8]VP, also known as [D-Leucine4, Lysine8]vasopressin, is a synthetic analog of vasopressin. It is a selective agonist for the vasopressin V1B receptor, with high affinity and specificity. This compound has been widely used in scientific research to study the physiological and pharmacological effects of vasopressin receptors .

Safety and Hazards

The safety data sheet for “d[Leu4,Lys8]-VP” suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

Preparation Methods

The synthesis of D[Leu4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps :

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial production methods for D[Leu4,Lys8]VP are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using automated peptide synthesizers, and ensuring stringent quality control measures .

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMLGLFLYCDQT-PEAOEFARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42061-33-6
Record name Vasopressin, 1-deamino-leu(4)-lys(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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